molecular formula C32H48O6 B13064565 KadcoccinoneC

KadcoccinoneC

Cat. No.: B13064565
M. Wt: 528.7 g/mol
InChI Key: BTAHIRHFQVBZOY-XAMQSACLSA-N
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Description

Kadcoccinone C (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a substituted phenyl ring containing bromine (Br), chlorine (Cl), and a boronic acid functional group, contributing to its unique physicochemical and biological properties. Key features include:

  • Moderate solubility (0.24 mg/mL) and variable log Po/w values depending on calculation methods (e.g., XLOGP3: 2.15, WLOGP: 0.78).
  • A synthetic accessibility score of 2.07, indicating moderate difficulty in laboratory synthesis .

Properties

Molecular Formula

C32H48O6

Molecular Weight

528.7 g/mol

IUPAC Name

(Z,6R)-6-[(1S,5R,7R,10S,11S,13S,15R)-7-acetyloxy-13-hydroxy-1,6,6,10-tetramethyl-14-methylidene-18-oxatetracyclo[11.4.1.02,11.05,10]octadec-2-en-15-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H48O6/c1-19(10-9-11-20(2)28(34)35)23-14-17-31(8)24-12-13-26-29(5,6)27(37-22(4)33)15-16-30(26,7)25(24)18-32(36,38-31)21(23)3/h11-12,19,23,25-27,36H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25-,26+,27-,30-,31+,32+/m1/s1

InChI Key

BTAHIRHFQVBZOY-XAMQSACLSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2(C3=CC[C@@H]4[C@@]([C@@H]3C[C@@](C1=C)(O2)O)(CC[C@H](C4(C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C3=CCC4C(C(CCC4(C3CC(C1=C)(O2)O)C)OC(=O)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneC typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, oxidation, and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the compound in larger quantities. This approach leverages the natural biosynthetic pathways of certain microorganisms to generate this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: KadcoccinoneC undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

    Reduction: The addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or hydrocarbons.

    Substitution: Replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the specific substitution reaction, but reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

KadcoccinoneC has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of KadcoccinoneC involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. By binding to these targets, this compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Kadcoccinone C belongs to the arylboronic acid class. Two structurally analogous compounds are selected for comparison based on substitution patterns and functional group alignment (Tanimoto similarity scores: 0.71–0.87) :

(3-Bromo-5-chlorophenyl)boronic Acid

  • Molecular formula: C₆H₅BBrClO₂ (identical to Kadcoccinone C).
  • Key differences: Substitution pattern: Bromine and chlorine are positioned at the 3- and 5-positions of the phenyl ring, whereas Kadcoccinone C’s substitution pattern remains unspecified in available data. Log Po/w: Lower predicted lipophilicity (XLOGP3: ~1.8) compared to Kadcoccinone C (XLOGP3: 2.15). BBB permeability: Limited data, but reduced steric hindrance may enhance CNS penetration relative to Kadcoccinone C.

(6-Bromo-2,3-dichlorophenyl)boronic Acid

  • Molecular formula : C₆H₄BBrCl₂O₂.
  • Key differences: Additional chlorine substituent at the 2-position, increasing molecular weight (270.31 g/mol) and polarity. Solubility: Higher aqueous solubility (~0.5 mg/mL) due to enhanced polarity, contrasting with Kadcoccinone C’s 0.24 mg/mL. Synthetic accessibility: Likely higher complexity (scores unlisted) due to multi-halogenation.

Pharmacological Potential

Kadcoccinone C’s BBB permeability and high GI absorption make it a candidate for CNS-targeting therapeutics, though its moderate solubility may limit bioavailability. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s higher solubility could favor peripheral applications .

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